![molecular formula C20H20N2O B14176365 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-63-7](/img/structure/B14176365.png)
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Métodos De Preparación
The synthesis of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions and reagents used can vary depending on the desired product and specific requirements of the synthesis.
Análisis De Reacciones Químicas
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a variety of substituted phenylpyrazoles .
Aplicaciones Científicas De Investigación
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including its ability to inhibit specific enzymes and proteins. In medicine, it is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical sensors .
Mecanismo De Acción
The mechanism of action of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can be compared with other similar compounds, such as phenylpyrazoles and pyrrolidine derivatives. These compounds share similar structural features and chemical properties but may differ in their biological activity and applications. For example, pyrrolidine derivatives are known for their versatility and use in drug discovery, while phenylpyrazoles are studied for their potential therapeutic properties .
Similar Compounds
- Phenylpyrazoles
- Pyrrolidine derivatives
- Pyrazole derivatives
- Indole derivatives
Propiedades
Número CAS |
917807-63-7 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[3-amino-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-12-9-20(18-5-7-19(23)8-6-18)17-3-1-15(2-4-17)16-10-13-22-14-11-16/h1-8,10-11,13-14,20,23H,9,12,21H2 |
Clave InChI |
OVNVKTQBPYQTAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=NC=C2)C(CCN)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

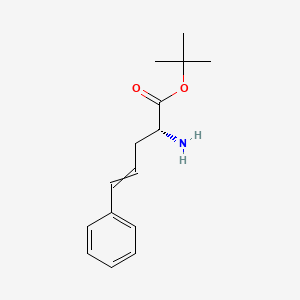
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
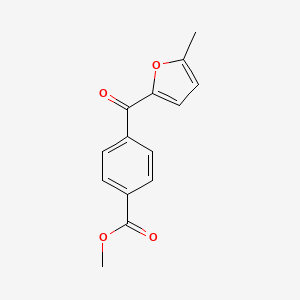
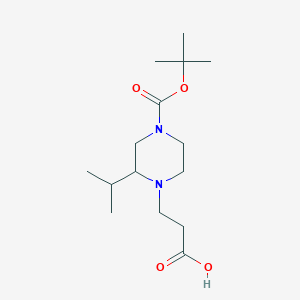
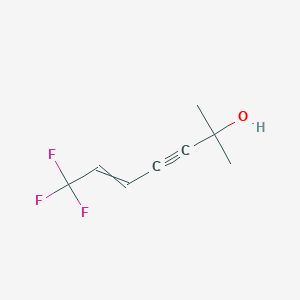
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

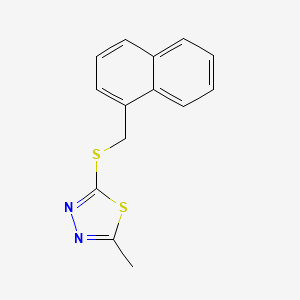
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
